1,2-dichloro-3-(2-nitroethenyl)benzene

Description

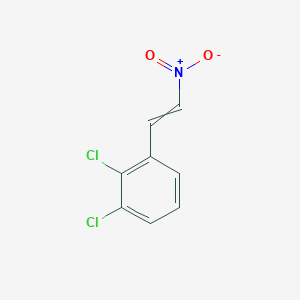

1,2-Dichloro-3-(2-nitroethenyl)benzene is a chlorinated aromatic compound featuring a nitroethenyl (–CH₂–NO₂) substituent at the 3-position and chlorine atoms at the 1- and 2-positions of the benzene ring. Chlorinated nitroaromatic compounds are typically associated with high thermal stability and reactivity due to the electron-withdrawing effects of chlorine and nitro groups, making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science . The nitroethenyl group may further enhance electrophilicity, enabling participation in cycloaddition or substitution reactions .

Properties

Molecular Formula |

C8H5Cl2NO2 |

|---|---|

Molecular Weight |

218.03 g/mol |

IUPAC Name |

1,2-dichloro-3-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H |

InChI Key |

QDRLNSJTMBNERI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,3’-Dichlorophenyl)-2-nitroethylene typically involves the nitration of 2,3-dichlorostyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2’,3’-Dichlorophenyl)-2-nitroethylene may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2’,3’-Dichlorophenyl)-2-nitroethylene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 1-(2’,3’-Dichlorophenyl)-2-aminoethylene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1,2-Dichloro-3-(2-nitroethenyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of specialty chemicals and materials. The compound can undergo various reactions, including nucleophilic substitutions and electrophilic additions, making it versatile for creating diverse chemical structures.

Synthetic Routes

The synthesis typically involves the nitration of 2,3-dichlorostyrene under controlled conditions using nitrating agents such as nitric acid and sulfuric acid. The reaction is optimized to prevent over-nitration while achieving high yields of the desired product.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to investigate its interactions with biomolecules and potential therapeutic properties, particularly in antimicrobial and anticancer applications. The nitro group in the compound is known to participate in redox reactions, leading to the formation of reactive intermediates capable of modulating biochemical pathways .

Medical Applications

Therapeutic Properties

The compound is being explored for its potential therapeutic effects. Preliminary studies suggest that it may have antimicrobial properties and could be effective against certain cancer cell lines. The mechanism of action appears to involve the interaction with specific enzymes or receptors within biological systems.

Industrial Uses

Specialty Chemicals Development

In industrial settings, this compound is utilized in the production of various specialty chemicals. It acts as an intermediate in the manufacture of agrochemicals, dyes, and pharmaceuticals. Its application extends to the development of UV absorbers and textile dyes, showcasing its versatility across different sectors .

Case Study 1: Synthesis of Agrochemicals

A study demonstrated that this compound could be effectively used as an intermediate in synthesizing herbicides. The compound's reactivity allows for modifications that enhance herbicidal activity while minimizing environmental impact .

Case Study 2: Antimicrobial Activity

In a series of biological assays, this compound was tested against various bacterial strains. Results indicated a significant inhibitory effect on growth at certain concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Versatile for nucleophilic substitutions |

| Biological Research | Investigated for biological interactions | Potential antimicrobial and anticancer properties |

| Medical Applications | Explored therapeutic effects | Interaction with enzymes/receptors |

| Industrial Uses | Intermediate for agrochemicals and dyes | Used in UV absorbers and textile dyes |

Mechanism of Action

The mechanism of action of 1-(2’,3’-Dichlorophenyl)-2-nitroethylene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methoxy/Hydroxy Groups : The dichloro substitution in the target compound likely increases molecular weight and boiling point compared to methoxy or hydroxy analogs (e.g., 209.20 vs. 181.15 g/mol for dihydroxy-nitroethenyl benzene) . Chlorine’s electron-withdrawing nature may also reduce solubility in polar solvents compared to methoxy derivatives.

- Nitroethenyl vs.

Electrophilic Reactivity

- 1,2-Dichloro-3-nitrobenzene : The nitro group directs incoming electrophiles to the meta position, while chlorine atoms stabilize the ring via resonance. This compound is used in the synthesis of dyes and pesticides .

- This structural motif is relevant in natural product synthesis .

- Target Compound : The combined effects of chlorine and nitroethenyl may favor regioselective reactions at the 4- or 5-positions of the benzene ring. Its electrophilicity could make it a candidate for synthesizing heterocycles or polymer precursors.

Q & A

Q. What are the recommended synthetic routes for 1,2-dichloro-3-(2-nitroethenyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Heck coupling reactions. For example, reacting 1,2-dichloro-3-nitrobenzene with vinyl reagents under palladium catalysis can introduce the nitroethenyl group. Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%). Yield optimization requires inert atmosphere (N₂/Ar) to prevent nitro group reduction .

- Data Consideration :

- Reaction yields typically range from 40–70% under optimized conditions.

- Side products like dechlorinated or over-reduced derivatives may form if reducing agents (e.g., H₂) are present.

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Crystallography : Determines precise bond angles and nitro group orientation. For example, the nitroethenyl group in related compounds shows a planar configuration with C=C bond lengths of ~1.33 Å and C-NO₂ angles of 120° .

- ¹H/¹³C NMR : The aromatic protons (δ 7.2–7.8 ppm) and nitroethenyl protons (δ 7.5–8.1 ppm) exhibit distinct splitting patterns. Chlorine substituents deshield adjacent carbons (δ 125–135 ppm).

- IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ confirms nitro group presence .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental handling?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (<0.1 mg/mL).

- Stability : Light-sensitive due to the nitroethenyl group; store in amber vials at –20°C. Decomposes above 160°C, releasing NOₓ gases .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure. Waste must be treated as hazardous organic residue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.